Methyl 4-phenylcubanecarboxylate

Description

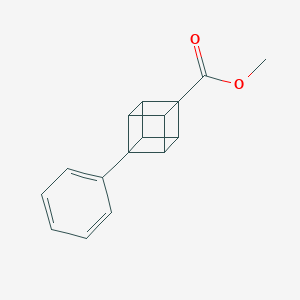

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenylcubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-14(17)16-11-8-12(16)10-13(16)9(11)15(8,10)7-5-3-2-4-6-7/h2-6,8-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRQHWFNIIZXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577732 | |

| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123675-82-1 | |

| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways in the Derivatization of Methyl 4 Phenylcubanecarboxylate

Reactivity of the Ester Moiety in Functionalized Cubanes

The functional groups attached to a cubane (B1203433) skeleton, including esters, are noted for being exceptionally well-behaved, allowing for the application of a wide array of standard chemical transformations. This predictable reactivity makes the ester moiety in compounds like methyl 4-phenylcubanecarboxylate a valuable handle for synthetic modifications.

The ester group in functionalized cubanes readily participates in typical nucleophilic and electrophilic reactions. Standard functional group manipulations can be successfully applied to the ester, which can be converted into various other functional groups. For instance, the direct electrochemical oxidative decarboxylation of cubane carboxylic acids can produce alkoxy cubanes, a reaction known as the Hofer-Moest reaction. This demonstrates the compatibility of the cubane core with oxidative conditions to transform the carboxylate group. Similarly, the ester can be reduced to an alcohol or hydrolyzed to a carboxylic acid, which serves as a key precursor for further derivatization.

The carboxylate position on the cubane scaffold is a cornerstone for functional group interconversions (FGTs). The synthesis of cubane-1,4-dicarboxylic acid is a common entry point to a multitude of cubane derivatives. A classic example of such interconversion is the preparation of 1,4-dinitrocubane from cubane-1,4-dicarboxylic acid, which proceeds through conventional methodologies. This process involves the formation of an intermediate cubyl-1,4-diisocyanate, which is a stable, crystalline solid, underscoring the convenient behavior of cubane derivatives.

The Curtius rearrangement is a particularly useful FGT, allowing the conversion of a carboxylic acid to a primary amine, carbamate, or urea (B33335) derivative via an acyl azide (B81097) and an isocyanate intermediate. This reaction is known for its tolerance of various functional groups and proceeds with retention of stereochemistry. The application of the Curtius rearrangement to cubane tetra(carbonylchloride) is a known route to tetranitrocubane.

Below is an interactive data table summarizing key functional group interconversions at the carboxylate position of cubane derivatives.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference(s) |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acyl Chloride | |

| Acyl Chloride | NaN₃ | Acyl Azide | |

| Acyl Azide | Heat (Δ) | Isocyanate | |

| Isocyanate | H₂O | Amine | |

| Isocyanate | R'OH | Carbamate | |

| Carboxylic Acid | Anodic Oxidation, ROH | Alkoxy (Ether) |

Transformations Involving the Phenyl Substituent on the Cubane Ring

The phenyl group attached to the cubane core in this compound offers another site for chemical modification. While specific transformations on this exact molecule are not extensively detailed, general principles of aromatic chemistry apply. The cubane cage is known to be a rigid, lipophilic scaffold. The synthesis of diphenylcubane diamide (B1670390) has been achieved by reacting a cubane diamide with bromobenzene (B47551) in the presence of LiTMP and MgBr₂, indicating that phenyl groups can be introduced onto the cubane core. This suggests that the existing phenyl ring can also be functionalized, for instance, through electrophilic aromatic substitution, although the reactivity and regioselectivity would be influenced by the steric bulk and electronic properties of the cubane substituent. The use of cubane as a bioisosteric replacement for para-phenyl groups in drug design further highlights the importance of understanding the chemistry of phenyl-substituted cubanes.

Investigations into the Stability and Reactivity of the Cubane Core under Derivatization Conditions

Despite its immense strain energy, the cubane skeleton is remarkably kinetically stable. This stability is not due to a lack of stored energy but rather to the absence of low-energy kinetic pathways for decomposition; concerted ring-opening reactions are hindered by orbital symmetry considerations. This inherent stability allows the cubane core to remain intact under a variety of derivatization conditions.

While the cubane cage is robust, its high strain can lead to rearrangements under certain conditions. A primary challenge in cubane chemistry is achieving controlled C-H functionalization without inducing cage cleavage.

Strategies for controlled functionalization include:

Directed Metalation: Using a directing group, such as an amide, to activate specific C-H bonds for metalation (lithiation or magnesiation) allows for systematic and regioselective substitution. The presence of additional electron-withdrawing groups, like a cyano group, can enhance the reactivity of the cubane C-H bonds.

Radical Reactions: While substitution via cubyl radicals is possible, it often results in product mixtures, making control a significant challenge.

Metal-Catalyzed Reactions: The choice of metal catalyst is critical. While some metals like silver(I) and palladium(II) can catalyze rearrangements, others can be used for cross-coupling reactions, although this remains a developing area due to competing strain-releasing isomerizations.

Conversely, electron-rich substituents like alcohols and amines can render the cubane cage more fragile and prone to ring-opening, especially when an electron-accepting group is present at an adjacent position.

Both radical and cationic species are key intermediates in the functionalization of the cubane framework.

Radical Intermediates: The cubyl radical is a viable intermediate that generally maintains the integrity of the cage structure. It can be generated through methods like hydrogen atom abstraction by tert-butoxyl radicals or from the thermolysis of peroxy esters. However, the cubane C-H bond is strong, requiring a powerful hydrogen atom abstractor for radical generation, which can be difficult to control. Radical chlorination of cubane-1,4-dicarboxylic acid has been reported to proceed, yielding chlorinated derivatives while preserving the cage. The cubyl radical is less selective than typical alkyl radicals in halogen abstraction reactions.

Carbocation Intermediates: The cubyl cation, though energetically unfavorable compared to a tert-butyl cation, is an important intermediate in several reactions. The silver(I)-catalyzed rearrangement of cubanes to cuneanes is a prominent example that proceeds through a carbocationic intermediate. The proposed mechanism involves the oxidative addition of Ag(I) into a cubane C-C bond, followed by heterolysis of a C-Ag bond to form a cubyl carbocation, which then undergoes a σ-bond rearrangement. The regioselectivity of this rearrangement is heavily influenced by the electronic nature of the cubane substituents; electron-withdrawing groups tend to direct toward 2,6-disubstituted cuneanes, while electron-donating groups favor 1,3-disubstituted products. In some cases, such as the rearrangement of a bromomethyl-substituted cubane, the initial primary carbocation can undergo a Wagner-Meerwein shift to form a rearranged homocubyl carbocation.

The table below summarizes the types of intermediates involved in different cubane derivatization reactions.

| Reaction Type | Intermediate | Description | Reference(s) |

| Halogenation/Substitution | Cubyl Radical | Generated via H-atom abstraction or other homolytic routes, typically preserving the cage structure. | |

| Ag(I)-catalyzed Isomerization | Cubyl Carbocation | Formed via heterolysis of a C-Ag bond, leading to rearrangement to cuneane. | |

| Rearrangement of Bromomethylcubane | Homocubyl Carbocation | Formed via a Wagner-Meerwein shift of an initial primary carbocation. | |

| SET Oxidation | Cubane Radical Cation | Can rearrange to other radical cations, such as those of cuneane or cyclooctatetraene. |

Spectroscopic and Analytical Characterization of Methyl 4 Phenylcubanecarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules. For Methyl 4-phenylcubanecarboxylate, both ¹H and ¹³C NMR are indispensable for confirming its structure.

The high symmetry of the cubane (B1203433) cage is often simplified upon substitution, leading to more complex but interpretable NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of unsubstituted cubane exhibits a sharp singlet at approximately 4.04 ppm, a consequence of all eight methine protons being chemically equivalent. researchgate.net In a 1,4-disubstituted cubane like this compound, this symmetry is broken.

The protons of the cubane cage are expected to appear as a set of complex multiplets. Based on studies of other 1,4-disubstituted cubanes, the chemical shifts of the cubyl protons are influenced by the electronic nature of the substituents. acs.org The phenyl group and the methoxycarbonyl group will induce shifts in the cage protons. The six remaining cubyl protons would likely give rise to two sets of signals, each integrating to two and four protons respectively, or a more complex pattern depending on the specific coupling constants.

The phenyl protons would typically appear in the aromatic region, between 7.0 and 8.0 ppm. The protons ortho to the cubyl substituent may be shifted slightly upfield or downfield compared to those meta and para to it. The methyl ester group will present a characteristic singlet, expected to be found around 3.7 ppm. acs.org

¹³C NMR Spectroscopy: The carbon skeleton of this compound would be clearly defined in its ¹³C NMR spectrum. Unsubstituted cubane shows a single peak at 47.3 ppm. researchgate.net For the title compound, distinct signals are expected for each carbon environment. libretexts.orglibretexts.org

The carbonyl carbon of the ester group is the most deshielded, predicted to appear in the 165-175 ppm region. vaia.comlibretexts.org The carbons of the phenyl ring would generate signals between approximately 125 and 140 ppm, with the carbon attached to the cubane cage (the ipso-carbon) having a distinct chemical shift. The methyl carbon of the ester group would have a signal around 52 ppm. vaia.com

The carbons of the cubane cage are highly sensitive to substitution. The two bridgehead carbons—one attached to the phenyl group (C-1) and one to the carboxylate group (C-4)—would be distinct and shifted downfield from the unsubstituted cubane value. The remaining six carbons of the cage would also be chemically non-equivalent, likely giving rise to two additional signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cubane Cage Protons | Multiplets (complex) | - |

| Cubane Cage Carbons | - | 45 - 60 |

| Phenyl Protons | 7.0 - 8.0 (multiplets) | 125 - 140 |

| Methyl Ester Protons | ~3.7 (singlet) | - |

| Methyl Ester Carbon | - | ~52 |

| Carbonyl Carbon | - | 165 - 175 |

To unambiguously assign the complex signals of the cubane framework and the phenyl group, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cubane cage and the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for identifying the quaternary carbons (like the carbonyl and the ipso-carbons) and for confirming the connection between the phenyl ring, the cubane cage, and the methyl carboxylate group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a molecule. For this compound (C₁₅H₁₄O₂), the expected molecular weight is approximately 238.27 g/mol . The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely show characteristic losses:

Loss of the methoxy (B1213986) group (•OCH₃) to give a [M-31]⁺ peak.

Loss of the carbomethoxy group (•COOCH₃) to give a [M-59]⁺ peak, resulting in a phenylcubane cation.

Fragmentation of the phenyl ring or the cubane cage itself, though the cubane structure is known to be kinetically stable.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ester group, expected in the region of 1735-1750 cm⁻¹. pressbooks.pub Other key absorptions would include:

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the C-H stretches of the cubane cage and the methyl group would be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: The ester C-O stretches would produce strong bands in the 1100-1300 cm⁻¹ region.

Cubane cage vibrations: The cubane skeleton itself has characteristic vibrations, with notable absorptions reported around 851 cm⁻¹ and 1231 cm⁻¹ for the parent molecule. wordpress.com Similar bands are expected for its derivatives. researchgate.netresearchgate.net

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Cubane/Alkyl C-H | Stretch | < 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

| Cubane Cage | Skeleton Vibrations | 800 - 1250 | Medium-Weak |

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the phenyl ring and the cubane cage, which may be weak in the IR spectrum, would likely show strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. For this compound, this technique would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and intermolecular interactions.

The analysis would be expected to reveal the characteristic C-C bond lengths of the cubane cage (approximately 1.55 Å) and the significant strain-induced bond angle distortion to ~90° within the cube. wikipedia.org It would also determine the rotational orientation (torsion angles) of the phenyl and methyl carboxylate substituents relative to the cubane cage. The crystal packing would show how these rigid molecules arrange themselves in the solid state, influenced by weak intermolecular forces.

Research Applications of Methyl 4 Phenylcubanecarboxylate in Advanced Materials and Molecular Scaffolds

Methyl 4-phenylcubanecarboxylate as a Building Block in Molecular Engineering

The precise three-dimensional structure of this compound makes it an invaluable component in the rational design of complex molecular systems. Its utility stems directly from the inherent properties of the cubane (B1203433) scaffold.

The cubane cage is an exceptionally rigid hydrocarbon framework. Unlike more flexible aliphatic or even aromatic linkers that can adopt multiple conformations, the cubane unit holds its substituents in a fixed, predictable spatial arrangement. In this compound, the phenyl and methyl carboxylate groups are held at a specific, unchangeable distance and orientation relative to each other, defined by the 1,4-disubstitution pattern on the cube.

This rigidity is a critical attribute for constructing molecular scaffolds where precise control over the geometry and positioning of functional groups is paramount. Researchers utilize these "scaffolds" as foundational structures to build larger, more complex molecules with tailored properties. The cubane unit acts as a reliable and sturdy connector, ensuring that the final molecular architecture is well-defined and conformationally stable.

The well-defined structure and rigidity of cubane derivatives are essential for their application in nanoarchitecture. By linking multiple this compound units, or by using them as nodes in a larger assembly, it is possible to construct highly ordered oligomeric and polymeric structures. The predictable geometry of the cubane core allows for the design of materials with specific nanoscale topologies. This bottom-up approach to creating nanoarchitectures relies on the building blocks having defined shapes and connector points, a role for which 1,4-disubstituted cubanes are ideally suited.

Exploration of Cubane Derivatives as Benzene (B151609) Bioisosteres in Molecular Design

One of the most explored applications of the cubane system is its use as a bioisostere for a para-substituted benzene ring. nih.govprinceton.edunih.gov A bioisostere is a chemical substituent or group that can be interchanged with another group to produce a new compound with similar biological properties. The substitution of metabolically vulnerable benzene rings with robust, saturated scaffolds like cubane is a key strategy in modern medicinal chemistry. nih.govprinceton.edu

The cubane cage is considered an almost perfect geometric mimic of a benzene ring, particularly for 1,4- or para-substitution patterns. princeton.edutcichemicals.com The distance between the two opposing carbon atoms on a cubane cage is remarkably similar to the diameter of a benzene ring, allowing it to present its substituents to a biological target, such as a protein receptor, in a spatially analogous manner. tcichemicals.comuga.edu This structural similarity is fundamental to its success as a bioisostere. princeton.edu

| Feature | 1,4-Disubstituted Cubane | para-Disubstituted Benzene |

| Diameter/Diagonal Width | ~2.72 Å | ~2.79 Å |

| Substituent Exit Vectors | Linear (180°) | Linear (180°) |

| Hybridization | sp³ | sp² |

| Core Structure | Saturated, Aliphatic Cage | Unsaturated, Aromatic Ring |

This table presents a comparison of key structural features between the cubane and benzene scaffolds, highlighting their geometric similarities. uga.edu

The rigid nature of the cubane scaffold has a profound impact on how a molecule interacts with its biological target. While a phenyl group can rotate around its connecting bond, the cubane cage is conformationally locked. By replacing a benzene ring with a cubane core, medicinal chemists can enforce a specific, rigid conformation on the molecule. This can be advantageous if that conformation is the one required for optimal binding to a receptor, as it reduces the entropic penalty of binding. The fixed orientation of the substituents on the cubane ensures that they are presented to the receptor in the precise geometry needed for a productive interaction, potentially leading to enhanced biological activity. nih.gov

Role in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry is the field of chemistry that studies chemical systems composed of multiple molecules held together by non-covalent interactions. numberanalytics.commdpi.com this compound is equipped with several functional groups that can participate in these crucial interactions, making it a valuable component for building self-assembling supramolecular structures. numberanalytics.com

Non-covalent interactions are weaker than covalent bonds but are highly directional and collectively play a vital role in determining the structure and stability of molecular assemblies. numberanalytics.commdpi.com The key interactions relevant to this compound are:

π-π Stacking: The phenyl group is an aromatic ring rich in π-electrons. It can interact favorably with other aromatic rings through π-π stacking, an interaction critical for the self-assembly of many organic molecules. mdpi.com

Hydrogen Bonding: The methyl carboxylate group contains oxygen atoms that can act as hydrogen bond acceptors. This allows the molecule to interact with hydrogen bond donors, forming directed links that can guide the formation of a larger supramolecular assembly.

Through the interplay of these non-covalent forces, molecules of this compound can organize themselves into ordered, one-, two-, or three-dimensional structures, demonstrating its utility as a versatile building block in the field of supramolecular chemistry. rsc.orgmdpi.com

| Interaction Type | Participating Group on this compound |

| π-π Stacking | Phenyl Group |

| Hydrogen Bonding | Methyl Carboxylate Group (as acceptor) |

| Van der Waals Forces | Entire Molecule (Cubane cage, Phenyl group, Methyl group) |

This table outlines the primary non-covalent interactions that this compound can engage in and the specific parts of the molecule involved.

Applications in Electron-Transfer Systems and Molecular Circuitry

The distinct architecture of the cubane cage, especially when functionalized as in this compound, has rendered it a subject of significant interest in the study of electron-transfer (ET) phenomena and the design of molecular-scale electronic components. The rigid, saturated sigma-bond framework of the cubane core offers a spatially well-defined and conformationally constrained bridge, ideal for investigating long-range electronic communication between donor and acceptor groups.

In these applications, the substituents on the cubane skeleton are of primary importance. The phenyl group can serve as a chromophore or an electronically active center, while the methyl carboxylate group provides a versatile handle for attaching the molecule to other systems or surfaces, thereby facilitating the construction of more intricate supramolecular assemblies.

Research on this compound and analogous cubane structures has been pivotal in elucidating the fundamental principles of through-bond electron transfer. While saturated sigma bonds are generally considered inefficient mediators of electronic coupling compared to conjugated π-systems, studies have shown that the unique spatial arrangement of σ-bonds within the cubane framework can permit surprisingly effective long-range electron transfer. This "through-bond" or "sigma-bond-mediated" electron transfer challenges conventional notions of electronic communication in molecular systems.

The rigidity of the cubane spacer is a key advantage in these investigations. It effectively locks the donor and acceptor moieties at a fixed distance and orientation, which circumvents the conformational complexities that often obscure the analysis of electron-transfer rates in more flexible molecular systems. This structural rigidity allows for a more direct correlation between observed electron-transfer kinetics and the electronic coupling facilitated by the cubane bridge.

Furthermore, the ability to chemically modify the substituents on the cubane cage allows for the systematic tuning of the electronic properties of these molecular systems. By altering the electron-donating or electron-withdrawing character of the functional groups, researchers can modulate the energy levels of the molecular orbitals involved in the electron-transfer process and, consequently, control the rate of electron transfer. researchgate.net Such tunability is a critical feature for the design of functional molecular electronic devices. For instance, theoretical calculations on linear cubane-based chains have shown that chemical functionalization with groups like -COOH can significantly alter the conductance of the chain, allowing the electronic characteristics to be tuned from insulating to semiconducting. researchgate.net

The insights derived from studying electron transfer in systems based on this compound are crucial for the advancement of molecular electronics. This field aims to utilize individual molecules as fundamental components in electronic circuits. The capacity of the cubane cage to function as a molecular wire or a rigid insulating element makes it a promising candidate for building such circuits. For example, molecules incorporating the cubane framework could potentially be developed into molecular-scale switches, rectifiers, or transistors.

While the practical implementation of cubane-based molecular circuitry remains a long-term research goal, fundamental studies on model compounds like this compound are laying the essential groundwork. The exploration of through-bond electron transfer in these well-defined, rigid systems continues to be a dynamic research area with profound implications for the future of electronics and materials science.

Concluding Remarks and Future Research Outlook

Current Challenges and Limitations in Cubane (B1203433) Chemistry, Specific to Functionalized Derivatives

Despite its potential, the broader application of functionalized cubanes like Methyl 4-phenylcubanecarboxylate is hampered by significant challenges. The primary limitation is the synthesis. The de novo construction of the cubane core is a lengthy, multi-step process that, while scalable, remains complex and costly compared to the synthesis of simple aromatic compounds. youtube.com Furthermore, achieving specific, non-symmetrical substitution patterns on the cubane cage is a formidable synthetic hurdle. While methods for 1,4-disubstitution are well-established, accessing other isomers often requires long and inefficient synthetic routes. researchgate.net This lack of synthetic accessibility for diverse substitution patterns currently limits a full exploration of cubanes in medicinal chemistry and materials science.

Emerging Synthetic Strategies and Their Potential Impact

To overcome these challenges, chemists are developing innovative synthetic methodologies. Recent advances in C-H functionalization are particularly promising. researchgate.netnih.govemory.edu These methods aim to directly convert the strong C-H bonds of the cubane skeleton into C-C or C-heteroatom bonds in a controlled and selective manner, bypassing the need for pre-functionalized starting materials. Strategies involving directed metalation, where an existing functional group guides a metal catalyst to a specific C-H bond, have shown success in creating programmable syntheses of multiply arylated cubanes. rsc.org Additionally, photochemical methods are emerging as a powerful tool for introducing functional groups onto the cubane core under mild conditions, offering new pathways to previously inaccessible derivatives. acs.orgresearchgate.netresearchgate.net These emerging strategies could dramatically simplify the synthesis of complex cubanes and accelerate their use in various applications.

Future Directions in the Design and Application of Phenylcubane Derivatives in Chemical Research

The future of phenylcubane research is bright, with several exciting avenues being explored. In medicinal chemistry, the focus will likely be on synthesizing libraries of diverse cubane analogs of known drugs to fully map out the structure-activity relationships and validate the cubane scaffold as a superior bioisostere. nih.gov The development of more efficient syntheses for non-1,4 substitution patterns will be critical to mimicking ortho- and meta-substituted phenyl rings, which would vastly expand their utility.

In materials science, the design of novel polymers and crystalline solids based on precisely functionalized phenylcubane building blocks is an area of growing interest. The unique electronic properties and rigid structure of the cubane cage could lead to materials with unprecedented optical, electronic, or porous properties. As synthetic chemists continue to tame the reactivity of this strained yet stable molecule, the full potential of derivatives like this compound will undoubtedly be realized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.